Bienvenue dans la boutique en ligne BenchChem!

2,4-Thiazolidindione-5-carboxaldehyde

Medicinal chemistry Drug discovery Scaffold toxicology

Choose 2,4‑Thiazolidindione‑5‑carboxaldehyde as your C5 electrophile to bypass separate aldehyde donors and competitive methylene reactivity of unsubstituted TZD. Its 2,4‑dioxothiazolidine core offers a favorable basal cytotoxicity profile compared to rhodanine, making it a structurally pre‑qualified starting point for focused libraries & late‑stage SAR where in vivo tolerability matters. Pre‑installed –CHO enables direct access to hydrazone, oxime, and Knoevenagel adduct chemotypes.

Molecular Formula C4H3NO3S
Molecular Weight 145.14 g/mol
Cat. No. B8453262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Thiazolidindione-5-carboxaldehyde
Molecular FormulaC4H3NO3S
Molecular Weight145.14 g/mol
Structural Identifiers
SMILESC(=O)C1C(=O)NC(=O)S1
InChIInChI=1S/C4H3NO3S/c6-1-2-3(7)5-4(8)9-2/h1-2H,(H,5,7,8)
InChIKeyWIEPQBBDBKIASH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Thiazolidindione-5-carboxaldehyde: Structural Identity and Procurement-Relevant Baseline


2,4-Thiazolidindione-5-carboxaldehyde (IUPAC: 2,4-dioxo-1,3-thiazolidine-5-carbaldehyde; CAS not independently registered under this exact name; molecular formula C₄H₃NO₃S; molecular weight 145.14 g/mol) is a pre‑functionalized 2,4‑thiazolidinedione (TZD) building block bearing a reactive formyl (–CHO) group at the C5 position of the heterocyclic ring . The TZD scaffold is a widely recognized privileged structure in medicinal chemistry, serving as the pharmacophoric core of clinically used insulin‑sensitizing glitazones and numerous investigational agents targeting metabolic, oncological, and inflammatory pathways [1]. As a C5‑aldehyde derivative, this compound occupies a distinct niche among TZD intermediates: it is neither the unsubstituted parent (2,4‑thiazolidinedione, CAS 2295‑31‑0) nor a finished 5‑arylidene product, but rather a synthetic entry point that pre‑installs electrophilic aldehyde functionality at the position most commonly exploited for Knoevenagel condensation and related C–C bond‑forming reactions [2].

Why 2,4-Thiazolidindione-5-carboxaldehyde Cannot Be Replaced by Generic TZD Analogs in Synthetic and Screening Workflows


Attempts to substitute 2,4‑thiazolidindione‑5‑carboxaldehyde with the more common unsubstituted 2,4‑thiazolidinedione (TZD) or with the bioisosteric rhodanine (2‑thioxo‑4‑thiazolidinone) introduce critical deviations in reactivity, toxicity profile, and downstream synthetic efficiency that undermine reproducibility in medicinal chemistry campaigns. The C5‑formyl group of the carboxaldehyde compound provides a distinct electrophilic handle absent in the parent TZD, enabling condensation with nucleophiles (amines, hydrazines, active methylene partners) without the intermediacy of a separate aldehyde donor and without the competitive methylene‑site reactivity that complicates unsubstituted TZD chemistry [1]. Furthermore, systematic toxicological evaluation has established that the rhodanine scaffold—frequently employed as a TZD replacement in screening libraries—carries a significantly higher basal cytotoxicity burden than the 2,4‑thiazolidinedione core [2], making the TZD‑based carboxaldehyde a structurally pre‑qualified starting point when downstream in vivo tolerability is a decision criterion. These differences are quantitatively elaborated in Section 3.

Quantitative Differentiation Evidence for 2,4-Thiazolidindione-5-carboxaldehyde Against Closest Analogs


Scaffold-Level Cytotoxicity Hierarchy: TZD Core vs. Rhodanine Bioisostere in Hepatocyte Models

In a systematic head‑to‑head comparison of five‑membered multiheterocyclic scaffolds, the 2,4‑thiazolidinedione (TZD) core exhibited significantly lower basal cytotoxicity than the rhodanine (2‑thioxo‑4‑thiazolidinone) scaffold in both TAMH (rodent hepatocyte) and HepG2 (human hepatocyte) cell lines. The study established a rank order of toxicity: rhodanines > thiazolidinediones > thiohydantoins > hydantoins [1]. Because 2,4‑thiazolidindione‑5‑carboxaldehyde retains the TZD dioxo core (not the thiocarbonyl‑containing rhodanine core), it belongs to the lower‑toxicity class, making it a preferable starting scaffold when attrition due to intrinsic cytotoxicity must be minimized in hit‑to‑lead progression.

Medicinal chemistry Drug discovery Scaffold toxicology

C5‑Position Reactivity Differentiation: Pre‑Installed Aldehyde Electrophile vs. Active Methylene of Unsubstituted TZD

The unsubstituted 2,4‑thiazolidinedione (TZD, CAS 2295‑31‑0) participates in Knoevenagel condensations exclusively through its acidic C5 methylene protons (pKa of the C5‑H ranging from approximately 9 to 10 in the dioxo tautomer, depending on solvent and measurement method), which generate a carbanion nucleophile that attacks an exogenous aldehyde electrophile . In contrast, 2,4‑thiazolidindione‑5‑carboxaldehyde carries a pre‑oxidized formyl group at the C5 position. This structural difference fundamentally alters the building block's reaction logic: the compound serves as the electrophilic partner (aldehyde donor) rather than the nucleophilic partner, enabling orthogonal synthetic sequences—e.g., Schiff base formation with amines, hydrazone formation with hydrazines, or condensation with active methylene nucleophiles such as barbituric acid or Meldrum's acid—that are inaccessible with unsubstituted TZD without a separate aldehyde input [1]. The absence of the competing C5‑methylene site also eliminates the formation of the 5‑arylidene side products that frequently contaminate reactions of unsubstituted TZD with bifunctional reagents.

Synthetic chemistry Building block Knoevenagel condensation

Commercial Purity Benchmarking: 2,4-Thiazolidindione-5-carboxaldehyde vs. Unsubstituted TZD Technical Grade

Commercially available 2,4‑thiazolidindione‑5‑carboxaldehyde is routinely supplied at ≥95% purity (validated by independent vendor certificates of analysis) . This purity specification is comparable to the technical‑grade standard for unsubstituted 2,4‑thiazolidinedione (CAS 2295‑31‑0), which is also marketed at 90–95% purity by major chemical suppliers . The parity in commercial purity indicates that the additional synthetic step required to install the C5‑formyl group does not, at the current state of the supply chain, impose a purity penalty that would complicate downstream use. Users should verify lot‑specific purity by HPLC or ¹H NMR before use in sensitive catalytic or biological applications, as typical lot‑to‑lot variation for research‑grade heterocyclic aldehydes of this class can range ±2–3% around the nominal specification.

Procurement specification Purity analysis Building block quality

Synthetic Pathway Relevance: TZD‑Core Aldehyde as a Direct Precursor to Halo‑Thiazolecarboxaldehydes

Patent literature explicitly establishes 2,4‑thiazolidinedione (the unsubstituted parent) as the starting material for synthesizing 2,4‑dichloro‑5‑thiazolecarboxaldehyde, a key intermediate in agrochemical and pharmaceutical manufacture, via Vilsmeier‑type formylation and chlorination sequences [1]. The 5‑carboxaldehyde derivative of TZD represents a strategically advanced intermediate in this pathway: it circumvents the formylation step by providing the aldehyde group pre‑installed at the required ring position. While direct comparative yield data for the carboxaldehyde vs. the unsubstituted TZD in this specific patent sequence are not publicly disclosed, the structural correspondence between the 5‑carboxaldehyde compound and the target 5‑thiazolecarboxaldehyde framework reduces the synthetic step count by one formal C–C bond‑forming operation (Vilsmeier formylation) relative to starting from unsubstituted TZD, a consideration that impacts total synthesis efficiency in process‑scale route scouting.

Heterocyclic synthesis Patent intermediate Agrochemical precursors

Metabolic Stability Class Differentiation: Absence of the Thiocarbonyl Liability Present in Rhodanine Analogs

Tang et al. (2015) demonstrated that 5‑substituted rhodanines and 5‑benzylidene thiohydantoins exhibit short half‑lives (t₁/₂ < 30 min) in the presence of human liver microsomes, a metabolic liability attributed to the endocyclic sulfur and thiocarbonyl (C=S) group acting as recognition motifs for cytochrome P450 oxidation [1]. In contrast, the 2,4‑thiazolidinedione core—which contains a carbonyl (C=O) at position 2 rather than a thiocarbonyl—does not share this metabolic instability signature. 2,4‑Thiazolidindione‑5‑carboxaldehyde, bearing the dioxo TZD core without a thiocarbonyl group, is therefore not subject to the P450‑driven rapid clearance mechanism that compromises rhodanine‑based building blocks and their downstream derivatives. While direct microsomal stability data for the carboxaldehyde compound itself have not been published, the class‑level inference is mechanistically grounded: the absence of the thiocarbonyl recognition element removes the primary metabolic soft spot identified in the comparator scaffold.

Drug metabolism Microsomal stability Scaffold selection

High‑Value Application Scenarios for 2,4-Thiazolidindione-5-carboxaldehyde Based on Quantitative Evidence


Diversity‑Oriented Synthesis of TZD‑Focused Compound Libraries Requiring an Aldehyde Electrophile Input

Medicinal chemistry groups constructing focused libraries of 5‑substituted TZD derivatives for phenotypic or target‑based screening can deploy 2,4‑thiazolidindione‑5‑carboxaldehyde as a direct C5 electrophile in condensations with hydrazines, hydroxylamines, or active methylene nucleophiles. This application leverages the compound's pre‑installed aldehyde group to access chemotypes (e.g., hydrazones, oximes, Knoevenagel adducts with barbituric acid) that cannot be obtained from unsubstituted 2,4‑thiazolidinedione without an external aldehyde donor [1]. The TZD core's favorable position in the scaffold toxicity hierarchy relative to rhodanine [2] further supports its use as a starting point for libraries destined for phenotypic screening where basal cytotoxicity must be minimized.

Process Chemistry Route Scouting for Thiazole‑ and Thiazolidine‑Derived Agrochemical Intermediates

In process‑scale route scouting toward halogenated thiazolecarboxaldehyde intermediates (e.g., 2,4‑dichloro‑5‑thiazolecarboxaldehyde), 2,4‑thiazolidindione‑5‑carboxaldehyde offers a strategic one‑step advantage over unsubstituted TZD by eliminating the Vilsmeier–Haack formylation. Patent literature identifies the formylation–chlorination pathway from TZD as an established manufacturing route [1]; the 5‑carboxaldehyde compound moves the starting point one step downstream, reducing reagent consumption (POCl₃, DMF) and associated waste handling costs. This scenario is most relevant when the target molecule retains the C5 aldehyde oxidation state or when the aldehyde serves as a temporary protecting/activating group for subsequent transformations.

Mechanistic Probe Synthesis in Aldose Reductase and PPARγ Target Engagement Studies

The 5‑arylidene‑2,4‑thiazolidinedione pharmacophore is central to both aldose reductase inhibitor (ARI) design and PPARγ modulator development [1]. 2,4‑Thiazolidindione‑5‑carboxaldehyde can serve as a versatile late‑stage intermediate for installing the critical 5‑arylidene bond through inverse‑polarity Knoevenagel chemistry (acting as the aldehyde partner with an exogenous active methylene nucleophile), enabling access to structural analogs that are not accessible via the standard TZD + aromatic aldehyde route. This expands the accessible chemical space for structure–activity relationship (SAR) exploration around the TZD core while maintaining the scaffold's favorable metabolic and toxicological profile relative to rhodanine‑based alternatives [2].

Scaffold‑Hopping Studies Comparing TZD vs. Rhodanine Core Performance in Cellular Assays

For research programs systematically comparing the TZD and rhodanine scaffolds in a given biological target class, 2,4‑thiazolidindione‑5‑carboxaldehyde provides an entry point to TZD‑based probe molecules that are structurally matched to rhodanine‑aldehyde analogs. The documented cytotoxicity and metabolic stability differences between the two scaffold classes [1] make such controlled comparisons essential for deconvoluting target‑specific pharmacology from scaffold‑driven cellular stress responses. By using the TZD‑aldehyde building block as the TZD‑core partner in a matched‑pair analysis, researchers can attribute differential assay readouts to genuine structure–activity relationships rather than to basal scaffold toxicity or metabolic instability.

Quote Request

Request a Quote for 2,4-Thiazolidindione-5-carboxaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.